[4-(1-Ethoxyethyl)phenyl]boronic acid
Overview
Description
“[4-(1-Ethoxyethyl)phenyl]boronic acid” is a chemical compound with the molecular weight of 194.04 . It is a white powder and its IUPAC name is 4-(1-ethoxyethyl)phenylboronic acid .
Molecular Structure Analysis
The InChI code for “[4-(1-Ethoxyethyl)phenyl]boronic acid” is 1S/C10H15BO3/c1-3-14-8(2)9-4-6-10(7-5-9)11(12)13/h4-8,12-13H,3H2,1-2H3 . This code provides a specific textual representation of the compound’s molecular structure.Chemical Reactions Analysis
While specific chemical reactions involving “[4-(1-Ethoxyethyl)phenyl]boronic acid” are not available, boronic acids are known to interact with diols and strong Lewis bases such as fluoride or cyanide anions . They are utilized in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics .Physical And Chemical Properties Analysis
“[4-(1-Ethoxyethyl)phenyl]boronic acid” is a solid at room temperature . It should be stored at temperatures between 0-8°C .Scientific Research Applications
Seawater Desalination
Boronic acids, due to their ability to form complexes with various substances, play a significant role in the removal of boron from seawater, which is a critical step in desalination processes for producing drinking water. The speciation of boric acid as a function of the feed solution's pH is a major factor influencing the rejection of boron by reverse osmosis membranes, highlighting the intricate relationship between boric acid speciation and several operating parameters (Kha L. Tu, L. Nghiem, & A. Chivas, 2010).
Drug Discovery
The inclusion of boronic acids in medicinal chemistry has seen a steady increase due to their potential to enhance the potency of drugs or improve their pharmacokinetics profiles. Boronic acids' unique properties, such as forming reversible covalent bonds with diols, have made them attractive in drug discovery, leading to the approval of several boronic acid drugs by regulatory agencies (J. Plescia & N. Moitessier, 2020).
Organic Optoelectronics
In the realm of organic light-emitting diodes (OLEDs), boronic acid-based materials, such as BODIPY, have emerged as promising candidates for active materials. Their structural design and synthesis have been key to developing OLED devices with potential applications ranging from sensors to display technologies (B. Squeo & M. Pasini, 2020).
Chemical Sensing
Boronic acid sensors with double recognition sites have been developed for high-affinity and selectivity in detecting various substances, including carbohydrates and ions. These sensors utilize the reversible and covalent binding properties of boronic acids to improve the performance of chemical sensors (Zhancun Bian et al., 2019).
Fire Retardant and Wood Preservation
Boron compounds are used in fire retardant and wood preservative treatments, especially for outdoor applications. Their dual functionality has been explored to achieve resistance to both fire and biodegradation, highlighting the need for innovative systems that can effectively fix boron into the wood (D. Marney & L. J. Russell, 2008).
New Drug Design
The peculiar properties of boron, straddling the line between metals and non-metals, offer unique opportunities in drug design. Boron's electron deficiency and versatility in forming complexes can lead to innovative drugs with enhanced binding capacities to target receptors, advocating for further exploration into boron-containing compounds for medicinal applications (L. Ciani & S. Ristori, 2012).
Safety And Hazards
Future Directions
Boronic acids, including “[4-(1-Ethoxyethyl)phenyl]boronic acid”, have potential for diverse applications. They are increasingly being used in research, particularly in the development of therapeutics and separation technologies . Their ability to form boronate esters with diols makes them useful in various areas such as biological labeling, protein manipulation and modification, and the development of therapeutics .
properties
IUPAC Name |
[4-(1-ethoxyethyl)phenyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BO3/c1-3-14-8(2)9-4-6-10(7-5-9)11(12)13/h4-8,12-13H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUASAVPZGSGDFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(C)OCC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901280648 | |
Record name | B-[4-(1-Ethoxyethyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901280648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(1-Ethoxyethyl)phenyl]boronic acid | |
CAS RN |
1287753-39-2 | |
Record name | B-[4-(1-Ethoxyethyl)phenyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1287753-39-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | B-[4-(1-Ethoxyethyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901280648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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